molecular formula C16H17BrClN B2933940 [2-(2-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride CAS No. 2241130-98-1

[2-(2-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride

Cat. No.: B2933940
CAS No.: 2241130-98-1
M. Wt: 338.67
InChI Key: ZYGUVKDWXUQWCH-UHFFFAOYSA-N
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Description

[2-(2-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride is a chemical compound with the molecular formula C16H16BrN.ClH.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Bromination: Starting with cyclopropylbenzene, bromination can introduce the bromophenyl group.

  • Amination: The resulting bromophenylcyclopropyl compound can undergo amination to introduce the amine group.

  • Hydrochloride Formation: The free amine can be treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and specific solvents can optimize the reaction conditions.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Substitution reactions can occur at the bromine atom, with nucleophiles replacing the bromine.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Nucleophiles like sodium iodide, potassium fluoride.

Major Products Formed:

  • Oxidation: Bromophenylcyclopropyl carboxylic acids.

  • Reduction: Cyclopropylbenzylamine.

  • Substitution: Bromophenylcyclopropyl iodide, bromophenylcyclopropyl fluoride.

Scientific Research Applications

The compound has various applications in scientific research, including:

  • Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Investigated for its pharmacological properties, such as potential use in drug development.

  • Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [2-(2-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 2-(2-Chlorophenyl)cyclopropyl]-phenylmethanamine;hydrochloride

  • 2-(2-Iodophenyl)cyclopropyl]-phenylmethanamine;hydrochloride

  • 2-(2-Methylphenyl)cyclopropyl]-phenylmethanamine;hydrochloride

Uniqueness:

  • The presence of the bromine atom in [2-(2-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride distinguishes it from its chloro, iodo, and methyl analogs. The bromine atom can influence the reactivity and biological activity of the compound.

Properties

IUPAC Name

[2-(2-bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN.ClH/c17-15-9-5-4-8-12(15)13-10-14(13)16(18)11-6-2-1-3-7-11;/h1-9,13-14,16H,10,18H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGUVKDWXUQWCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(C2=CC=CC=C2)N)C3=CC=CC=C3Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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